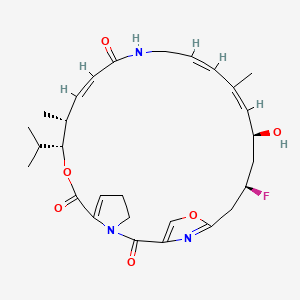
Mitochondrial respiration-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitochondrial Respiration-IN-2 is a compound that plays a significant role in the study of mitochondrial function and bioenergetics. It is primarily used to investigate the mechanisms of mitochondrial respiration and oxidative phosphorylation, which are crucial processes for cellular energy production. This compound is particularly valuable in research focused on understanding mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders, metabolic syndromes, and cancer.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mitochondrial Respiration-IN-2 involves a series of organic reactions, typically starting with the preparation of a core scaffold, followed by functional group modifications to achieve the desired chemical structure. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common steps include:
Formation of the core scaffold: This may involve cyclization reactions, condensation reactions, or other organic transformations.
Functional group modifications: Introduction of specific functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated synthesis: To reduce human error and increase reproducibility.
Quality control: Rigorous testing to ensure the compound meets the required specifications for research use.
化学反応の分析
Types of Reactions: Mitochondrial Respiration-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Mitochondrial Respiration-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of mitochondrial respiration and oxidative phosphorylation.
Biology: Helps in understanding the role of mitochondria in cellular metabolism and energy production.
Medicine: Investigates mitochondrial dysfunctions in diseases such as neurodegenerative disorders, metabolic syndromes, and cancer.
Industry: Applied in the development of drugs targeting mitochondrial pathways and in the production of bioenergetic assays.
作用機序
The mechanism of action of Mitochondrial Respiration-IN-2 involves its interaction with the mitochondrial electron transport chain. The compound modulates the activity of specific complexes within the chain, affecting the flow of electrons and the production of adenosine triphosphate (ATP). This modulation can lead to changes in mitochondrial membrane potential, reactive oxygen species production, and overall cellular energy status. The molecular targets and pathways involved include:
Complex I (NADH dehydrogenase): Inhibition or activation can alter electron flow and ATP production.
Complex III (cytochrome bc1 complex): Modulation affects the proton gradient and ATP synthesis.
Complex IV (cytochrome c oxidase): Changes in activity impact oxygen consumption and ATP generation.
類似化合物との比較
- Rotenone
- Antimycin A
- Oligomycin
特性
分子式 |
C28H36FN3O6 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC名 |
(10R,11R,12E,17E,19E,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C28H36FN3O6/c1-17(2)26-19(4)9-10-24(34)30-11-5-7-18(3)13-21(33)14-20(29)15-25-31-22(16-37-25)27(35)32-12-6-8-23(32)28(36)38-26/h5,7-10,13,16-17,19-21,26,33H,6,11-12,14-15H2,1-4H3,(H,30,34)/b7-5+,10-9+,18-13+/t19-,20-,21-,26-/m1/s1 |
InChIキー |
XVFONGDXBMJZOV-SOXVDNTRSA-N |
異性体SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)F)O)/C |
正規SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)F)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




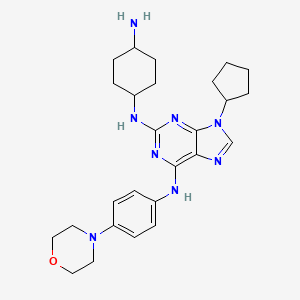
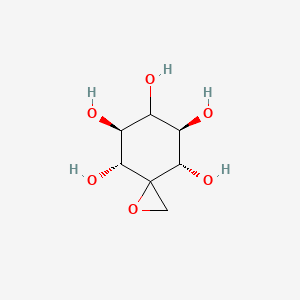
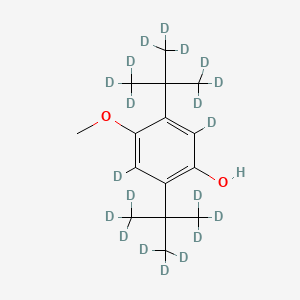

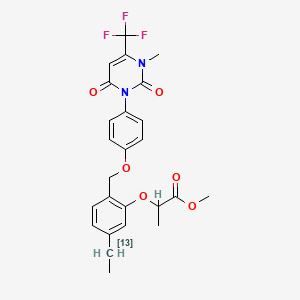
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
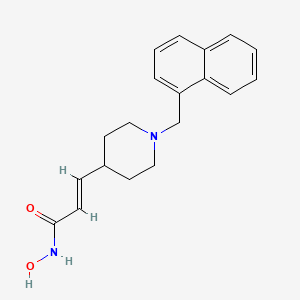


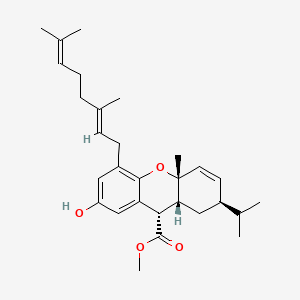
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)

